molecular formula C22H26N4O B2584305 4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide CAS No. 1421514-03-5

4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide

Cat. No.: B2584305
CAS No.: 1421514-03-5
M. Wt: 362.477
InChI Key: KWEWPEHMKAJVPH-UHFFFAOYSA-N
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Description

4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings, linked to a piperidine carboxamide moiety.

Mechanism of Action

Target of Action

The primary targets of the compound 4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity. This compound has shown potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of the FGFR signaling pathway.

Biochemical Pathways

The compound this compound affects the FGFR signaling pathway. Physiologically, the FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is known that this compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The molecular and cellular effects of the action of this compound include the inhibition of cell proliferation and induction of apoptosis. In vitro, this compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving pyrrole and pyridine derivatives.

    Attachment of the Piperidine Carboxamide Moiety: This step involves the reaction of the pyrrolo[2,3-b]pyridine core with a piperidine derivative under suitable conditions, such as the use of coupling reagents like EDCI or DCC.

    Introduction of the Phenethyl Group: The final step involves the alkylation of the intermediate compound with a phenethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce any carbonyl groups present.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenethyl group, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products Formed

    Oxidation: N-oxides of the pyrrolo[2,3-b]pyridine core.

    Reduction: Reduced forms of any carbonyl-containing intermediates.

    Substitution: Alkylated derivatives at the phenethyl group.

Scientific Research Applications

4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide is unique due to its specific combination of a pyrrolo[2,3-b]pyridine core with a piperidine carboxamide moiety, which imparts distinct biological activities and therapeutic potential. Its ability to inhibit multiple FGFR isoforms makes it a promising candidate for cancer therapy .

Properties

IUPAC Name

N-(2-phenylethyl)-4-(pyrrolo[2,3-b]pyridin-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c27-22(24-13-8-18-5-2-1-3-6-18)25-14-9-19(10-15-25)17-26-16-11-20-7-4-12-23-21(20)26/h1-7,11-12,16,19H,8-10,13-15,17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEWPEHMKAJVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC3=C2N=CC=C3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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